d-半乳醛

描述

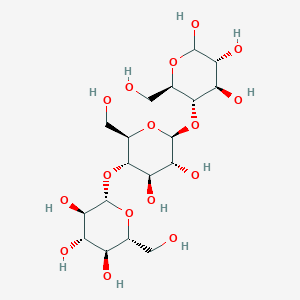

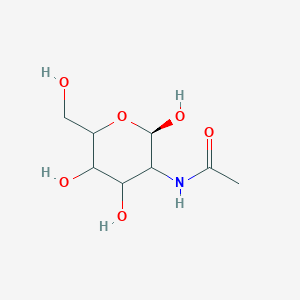

d-Galactal: is a glycal derived from d-galactopyranose. Glycals are unsaturated sugar derivatives characterized by a double bond between the anomeric carbon atom and the adjacent carbon atom. d-Galactal is a six-carbon sugar, specifically an aldohexose, and is naturally occurring in some plants and algae. It has gained importance in the scientific community due to its unique properties and versatility in various chemical reactions .

科学研究应用

Chemistry: d-Galactal is extensively used as a glycosylating agent in the synthesis of various carbohydrate derivatives, including O-, C-, S-, and N-glycosides . It is also used in the synthesis of cyclopropanated carbohydrates and natural products .

Biology: In biological research, d-Galactal derivatives are used to study glycosylation processes and the synthesis of complex oligosaccharides containing aminosugars .

Medicine: d-Galactal derivatives, such as galactosamine building blocks, are key components in the synthesis of human and bacterial oligosaccharides. These derivatives are valuable tools for investigating glycan function and are used in diagnostics, vaccines, and drugs .

Industry: In the industrial sector, d-Galactal is used in the production of various carbohydrate-based products and as a chiral building block in organic synthesis .

作用机制

Target of Action

d-Galactal primarily targets the enzyme β-galactocerebrosidase (GALC) . GALC is involved in the catabolism of glycosphingolipids, which are ubiquitous components of mammalian cell membranes . Deficiencies in GALC can lead to Krabbe disease, a genetic disorder characterized by widespread demyelination and rapid, fatal neurodegeneration . Another target of d-Galactal is the galectin-8 N-terminal domain (galectin-8N) , a carbohydrate-binding protein that plays a crucial role in tumor progression and metastasis, antibacterial autophagy, modulation of the immune system, and bone remodeling .

Mode of Action

d-Galactal interacts with its targets by binding to them. For instance, it binds to GALC, forming a short-lived enzyme-substrate complex . This interaction leads to conformational changes accompanying the catalytic steps . In the case of galectin-8N, d-Galactal derivatives have been identified as selective ligands for this target . The interaction involves orbital overlap between a NH LUMO of Arg45 with electron-rich HOMOs of the olefin and O4 of the d-Galactal .

Biochemical Pathways

d-Galactal affects the Leloir pathway , which is involved in galactose metabolism . This pathway includes enzymes such as galactose-1-phosphate uridyltransferase and galactokinase . d-Galactal, as a non-metabolizable glucose analog, inhibits the AF biosynthesis pathway by suppressing the expression of AF biosynthetic genes .

Pharmacokinetics

It is known that d-galactal is a non-metabolizable glucose analog

Result of Action

The molecular effects of d-Galactal’s action include the inhibition of the AF biosynthesis pathway and the suppression of the expression of AF biosynthetic genes . At the cellular level, d-Galactal derivatives have been shown to reduce the secretion of the proinflammatory cytokines interleukin-6 (IL-6) and IL-8 in a dose-dependent manner .

Action Environment

The action of d-Galactal can be influenced by environmental factors such as the presence of other molecules in the environment. For instance, the presence of small molecules that bind to and stabilize the defective enzyme in the endoplasmic reticulum can facilitate its delivery to the site of action, such as the lysosome . .

准备方法

Synthetic Routes and Reaction Conditions:

Traditional Methods: d-Galactal can be synthesized through elimination reactions.

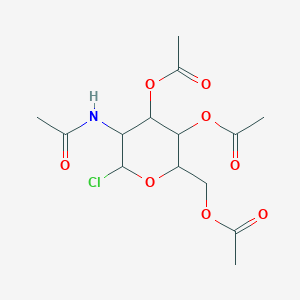

Azidochrolination Reaction: This method involves the preparation of 2-azido-3,4,6-tri-O-acetyl-2-deoxy-d-galactopyranosyl chloride from 3,4,6-tri-O-acetyl-d-galactal.

Industrial Production Methods: Industrial production of d-Galactal often involves continuous flow chemistry techniques to ensure scalability and safety. For example, the azidophenylselenylation of 3,4,6-tri-O-acetyl-d-galactal is performed at room temperature using continuous flow chemistry, which minimizes side products and enhances yield .

化学反应分析

Types of Reactions:

Oxidation: d-Galactal can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of d-Galactal can yield reduced sugar derivatives.

Substitution: d-Galactal can participate in substitution reactions, such as azidonitration and azidochrolination, to form azido-sugar derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like sodium azide, ferric chloride, and acetonitrile are commonly used.

Major Products:

Oxidation: Oxidized sugar derivatives.

Reduction: Reduced sugar derivatives.

Substitution: Azido-sugar derivatives, such as 2-azido-3,4,6-tri-O-acetyl-2-deoxy-d-galactopyranosyl chloride.

相似化合物的比较

d-Glucal: Another glycal derived from d-glucose, used in similar glycosylation reactions.

d-Mannal: A glycal derived from d-mannose, also used in carbohydrate synthesis.

d-Fucal: A glycal derived from d-fucose, used in the synthesis of fucosylated carbohydrates.

Uniqueness of d-Galactal: d-Galactal is unique due to its specific structure and reactivity, which allows for the formation of a wide range of carbohydrate derivatives. Its ability to participate in regio- and stereoselective transformations makes it a valuable tool in organic synthesis and carbohydrate chemistry .

属性

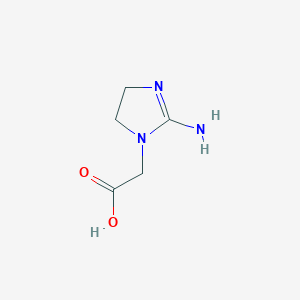

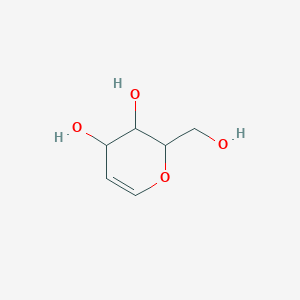

IUPAC Name |

2-(hydroxymethyl)-3,4-dihydro-2H-pyran-3,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-3-5-6(9)4(8)1-2-10-5/h1-2,4-9H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVECGMZCTULTIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C(C1O)O)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Record name | glucal | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glucal | |

| Description | Chemical information link to Wikipedia. | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00864381 | |

| Record name | 1,5-Anhydro-2-deoxyhex-1-enitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00864381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21193-75-9 | |

| Record name | 1,5-Anhydro-2-deoxy-D-lyxo-hex-1-enitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021193759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。